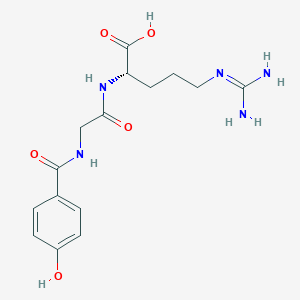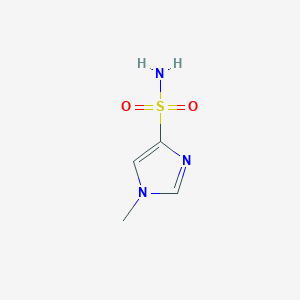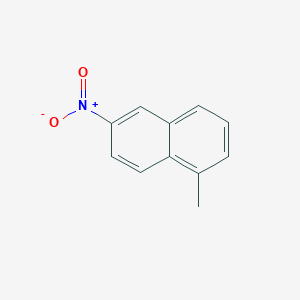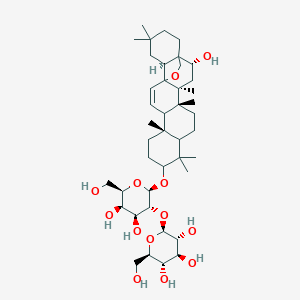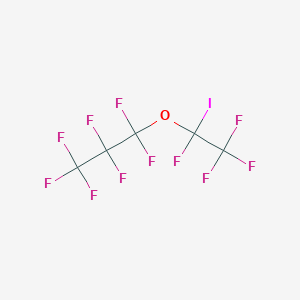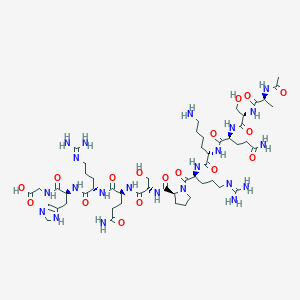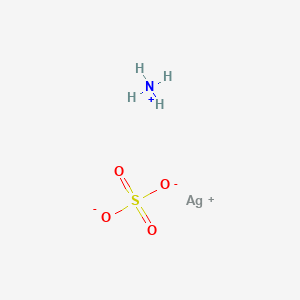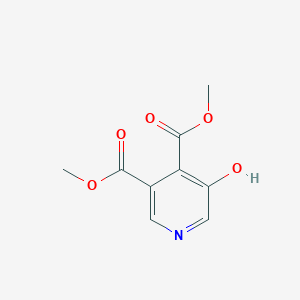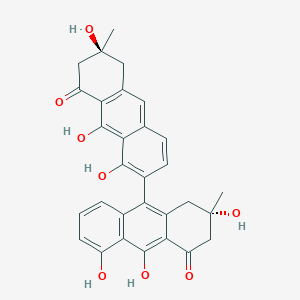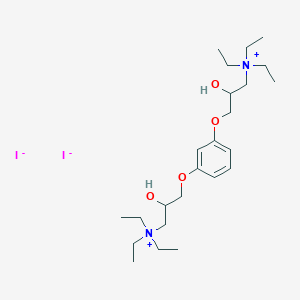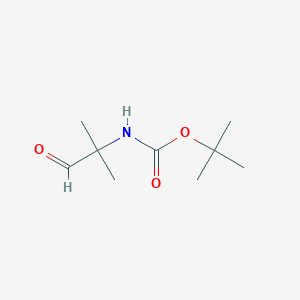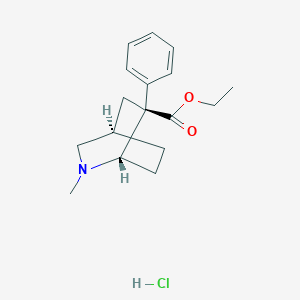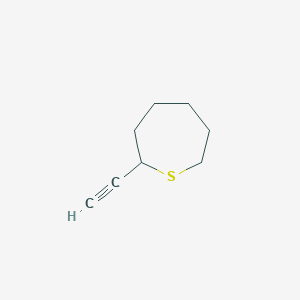
2-Ethynylthiepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylthiepane (2-ETP) is a chemical compound that belongs to the class of thiepanes. It is a highly reactive molecule that has been used in scientific research for a variety of applications.
作用机制
The mechanism of action of 2-Ethynylthiepane is not well understood. It is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
生化和生理效应
2-Ethynylthiepane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-Ethynylthiepane in lab experiments is its high reactivity, which allows for the synthesis of complex molecules. However, its high reactivity also makes it difficult to handle and store. In addition, its mechanism of action is not well understood, which limits its use in certain types of experiments.
未来方向
There are many potential future directions for research on 2-Ethynylthiepane. One area of interest is the development of new synthetic methods for 2-Ethynylthiepane and its derivatives. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Finally, the development of new applications for 2-Ethynylthiepane in fields such as materials science and catalysis is also an area of potential future research.
合成方法
The synthesis of 2-Ethynylthiepane involves the reaction of 1,3-cyclohexadiene with acetylene in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to form the final product. The yield of 2-Ethynylthiepane can be improved by using a palladium catalyst and by increasing the reaction temperature and pressure.
科学研究应用
2-Ethynylthiepane has been used in scientific research for a variety of applications. It has been used as a building block for the synthesis of more complex molecules, such as thiepanone and thiepanethione. It has also been used as a ligand for metal catalysts and as a precursor for the synthesis of biologically active compounds.
属性
CAS 编号 |
108277-05-0 |
|---|---|
产品名称 |
2-Ethynylthiepane |
分子式 |
C8H12S |
分子量 |
140.25 g/mol |
IUPAC 名称 |
2-ethynylthiepane |
InChI |
InChI=1S/C8H12S/c1-2-8-6-4-3-5-7-9-8/h1,8H,3-7H2 |
InChI 键 |
JITSBNQAMUNGBH-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCS1 |
规范 SMILES |
C#CC1CCCCCS1 |
同义词 |
Thiepane, 2-ethynyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



